4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base like pyridine.
Acetylation: The acetamido group is introduced through an acetylation reaction using acetic anhydride.
Coupling with Benzamide: The final step involves coupling the naphthyridine derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for biological research.
Mechanism of Action
The mechanism of action of 4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzoic acid
- 4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzylamine
Uniqueness
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide is unique due to its specific structural features, such as the presence of both a naphthyridine core and a tosyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-[[2-[7-methyl-3-(4-methylphenyl)sulfonyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-15-3-10-19(11-4-15)35(33,34)21-13-29(25-20(23(21)31)12-5-16(2)27-25)14-22(30)28-18-8-6-17(7-9-18)24(26)32/h3-13H,14H2,1-2H3,(H2,26,32)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPKBDJIWUPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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